2-Amino-5-(tert-butoxy)benzoic acid 2-Amino-5-(tert-butoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18073270
InChI: InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

2-Amino-5-(tert-butoxy)benzoic acid

CAS No.:

VCID: VC18073270

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(tert-butoxy)benzoic acid -

Description

2-Amino-5-(tert-butoxy)benzoic acid is a versatile organic compound belonging to the class of amino acids and derivatives, specifically categorized under benzoic acid derivatives. It exhibits characteristics typical of both amino acids and aromatic compounds, making it a valuable candidate for further chemical modifications in various scientific research applications.

Synthesis Methods

The synthesis of 2-amino-5-(tert-butoxy)benzoic acid can be achieved through several organic chemistry methods. A common synthetic route involves starting from 2-amino-5-bromobenzoic acid, which is then treated with tert-butyl alcohol in the presence of a base to facilitate the substitution reaction. The reaction conditions typically require careful temperature control and may utilize solvents such as toluene or dimethylformamide (DMF) for optimal yields.

Applications in Research

2-Amino-5-(tert-butoxy)benzoic acid is used in biochemical research, particularly in studies investigating enzyme inhibition and receptor interactions. Its lipophilicity, enhanced by the tert-butoxy group, facilitates membrane penetration and interaction with intracellular targets, making it a candidate for drug development, especially in targeting pathways related to inflammation or cancer.

Mechanism of Action

The mechanism of action for 2-amino-5-(tert-butoxy)benzoic acid primarily involves its interaction with biological targets such as enzymes and receptors. The amino group allows for hydrogen bonding with target molecules, enhancing its biological activity. The increased lipophilicity due to the tert-butoxy group aids in membrane penetration, enabling effective interaction with intracellular targets.

Product Name 2-Amino-5-(tert-butoxy)benzoic acid
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 2-amino-5-[(2-methylpropan-2-yl)oxy]benzoic acid
Standard InChI InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14)
Standard InChIKey VJBLVIAKOPIDNQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC1=CC(=C(C=C1)N)C(=O)O
PubChem Compound 60987475
Last Modified Aug 10 2024

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